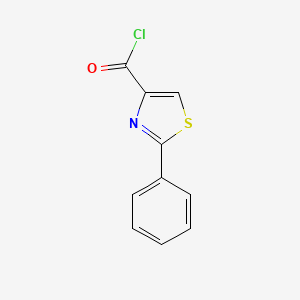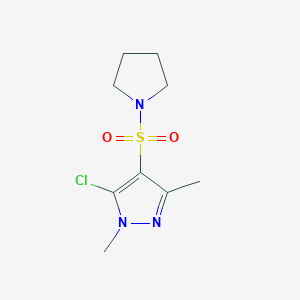![molecular formula C16H10F3NO2 B1362350 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 849021-37-0](/img/structure/B1362350.png)
2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and its role or uses.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also discuss any challenges or innovations in the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone is involved in various synthesis processes, leading to the creation of novel compounds with potential applications. For instance, it is used in the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone, which is achieved by reacting with triethylamine under reflux conditions in ethanol, providing a method for synthesizing imidazo[2,1-b]benzoxazol-3-yl derivatives (Hatam Maarouf Halaleh Ahmadi Chalak Azimi, 2014).
Antimicrobial and Antifungal Activities
Compounds synthesized from 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone have shown notable antimicrobial and antifungal activities. For example, benzazolyl pyrazoles derived from similar substrates demonstrated pronounced antibacterial activity against Klebsiella pneumoniae, and excellent antifungal activity against Penicillium chrysogenum (Durgamma Suram et al., 2017). Additionally, novel N-phenylacetamide bearing 1,2,4-triazole derivatives synthesized from related compounds showed significant antimicrobial effects, particularly against Gram-negative bacteria (Li Bochao et al., 2017).
Antifungal and Cytotoxicity Studies
Further research into benzoxazole derivatives, including those structurally similar to 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone, revealed significant anti-Candida activities. These studies indicate a broad spectrum of action against Candida strains, showcasing the potential of benzoxazole derivatives in antifungal applications without cross-resistance with conventional treatments (M. Staniszewska et al., 2021).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, environmental impact, and other safety or health hazards. It includes precautions for handling and storing the compound.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthesis methods, new applications, or new studies to further understand the compound’s properties or mechanisms.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, you would need to search scientific literature or databases to find this information. If you have access to a university or institutional library, they often have subscriptions to scientific journals and databases that you can use. You can also use online databases like PubMed, Google Scholar, or the American Chemical Society’s publications. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUBZCFWVJMGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382257 |
Source


|
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
849021-37-0 |
Source


|
| Record name | 2-(2-Benzoxazolyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)





![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)
